CID 53372873
Description
However, based on general cheminformatics practices , CID identifiers are unique PubChem entries that catalog molecular properties, spectral data, and biological activities. While direct data for CID 53372873 is unavailable in the referenced sources, comparative analyses can be inferred using structurally or functionally analogous compounds from the evidence, such as oscillatoxin derivatives, trifluoromethyl-substituted compounds, and boronic acids .
Properties
Molecular Formula |
C12H22O4Si |
|---|---|
Molecular Weight |
258.39 g/mol |
InChI |
InChI=1S/C12H22O4Si/c1-5-14-12(15-6-2)17-9-7-8-16-11(13)10(3)4/h12H,3,5-9H2,1-2,4H3 |
InChI Key |
ZFTXHOPKRJTLRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester typically involves the reaction of methacrylic acid with a silane compound. One common method is the esterification of methacrylic acid with 3-(diethoxymethylsilyl)propyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability. The use of high-purity starting materials and controlled reaction environments helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable mechanical and chemical properties.
Hydrolysis: The silane group can hydrolyze in the presence of moisture, leading to the formation of silanol groups, which can further condense to form siloxane bonds.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the silane group.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under mild conditions.
Major Products Formed
Polymers: The polymerization of this compound results in high-performance polymers used in coatings and adhesives.
Siloxanes: Hydrolysis and condensation reactions lead to the formation of siloxane networks, which enhance the durability and adhesion properties of materials.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: The compound’s ability to form biocompatible coatings makes it useful in biomedical devices and implants.
Medicine: It is explored for drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry: The compound is widely used in the production of high-performance coatings, adhesives, and sealants, providing enhanced adhesion and durability.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-(diethoxymethylsilyl)propyl ester involves its ability to undergo polymerization and hydrolysis reactions. The silane group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds. These reactions contribute to the compound’s ability to form strong and durable bonds with various substrates. The ester group can also participate in polymerization reactions, leading to the formation of high-performance polymers.
Comparison with Similar Compounds
Structural Analogs: Trifluoromethyl-Substituted Compounds
Example Compound : CAS 340736-76-7 (PubChem ID 10491405)
- Molecular Formula : C₁₀H₅F₃N₂O₃
- Molecular Weight : 258.15 g/mol
- Key Properties :
Comparison with this compound :
Trifluoromethyl groups enhance metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals. If this compound shares this substituent, it may exhibit similar solubility and enzyme inhibition profiles.
Functional Analogs: Oscillatoxin Derivatives
Example Compound : Oscillatoxin D (CID 101283546)
- Molecular Formula: Not explicitly provided, but characterized by cyclic ether and methyl groups .
- Key Properties: Derived from marine cyanobacteria. Potent cytotoxicity and ion channel modulation.
Comparison with this compound :
If this compound is a neuroactive or cytotoxic agent, oscillatoxin derivatives provide a benchmark for bioactivity. For instance, 30-methyl-oscillatoxin D (CID 185389) shows enhanced stability over its parent compound, suggesting structural modifications to improve pharmacokinetics .
Boronic Acid Derivatives
Example Compound : CAS 1046861-20-4 (PubChem ID 53216313)
- Molecular Formula : C₆H₅BBrClO₂
- Key Properties :
Comparison with this compound :
Boronic acids are pivotal in Suzuki-Miyaura coupling reactions. If this compound is a boronate ester, its synthetic routes and catalytic applications could mirror those of CAS 1046861-20-4.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Molecular Weight | TPSA (Ų) | Solubility (mg/ml) | Bioavailability Score |
|---|---|---|---|---|
| CAS 340736-76-7 | 258.15 | 78.49 | 0.199 | 0.56 |
| Oscillatoxin D | N/A | N/A | N/A | N/A |
| CAS 1046861-20-4 | 235.27 | 40.46 | 0.24 | 0.55 |
Research Findings and Discussion
- Structural Similarity : Trifluoromethyl and boronic acid groups (e.g., CAS 340736-76-7 and 1046861-20-4) are associated with improved metabolic stability and drug-likeness, critical for pharmaceuticals .
- Functional Overlap : Oscillatoxin derivatives (CID 101283546) highlight the importance of stereochemistry in bioactivity, a factor that may apply to this compound if it shares cyclic ether motifs .
- Synthetic Challenges : Compounds like CAS 1533-03-5 require multi-step synthesis with column chromatography, suggesting similar purification needs for this compound if it contains complex substituents .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 53372873?
- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Specific biological targets or chemical systems affected by this compound.
- Intervention: Dosage, administration method, or molecular interactions.
- Comparison: Benchmarks against known analogs or control compounds.
- Outcome: Measurable effects (e.g., binding affinity, catalytic inhibition).
- Time: Duration of exposure or reaction kinetics.
Ensure alignment with gaps identified in literature reviews .
Q. What experimental design principles apply to this compound studies?
- Controls : Include positive/negative controls (e.g., known inhibitors or solvents).
- Variables : Differentiate independent (e.g., concentration) and dependent variables (e.g., reaction rate).
- Replication : Use triplicate measurements to assess reproducibility.
- Blinding : Minimize bias in observational studies.
- Refer to standardized protocols in journals like Biochemistry (Moscow) for methodological rigor .
Q. How to conduct a systematic literature review for this compound?
- Keyword strategy : Combine "this compound" with terms like "synthesis," "mechanism," or "applications."
- Databases : Use PubMed, SciFinder, and Web of Science; filter for primary sources (e.g., experimental studies) over reviews.
- Critical appraisal : Evaluate study validity using tools like CONSORT for trials or STROBE for observational research .
Q. What ethical considerations apply to research involving this compound?
- Safety protocols : Adhere to institutional guidelines for handling hazardous materials.
- Human/animal studies : Obtain IRB/IACUC approvals; justify necessity and minimize harm .
Advanced Research Questions
Q. How to resolve contradictions in this compound data across studies?
- Statistical analysis : Apply meta-analysis to reconcile discrepancies (e.g., heterogeneity testing).
- Contextual factors : Compare experimental conditions (pH, temperature, purity).
- Instrument calibration : Validate analytical methods (e.g., HPLC vs. LC-MS) for consistency .
Q. What strategies optimize multi-omics integration for this compound mechanism studies?
- Data aggregation : Combine transcriptomic, proteomic, and metabolomic datasets using tools like Cytoscape or STRING.
- Pathway enrichment : Identify overrepresented biological pathways via DAVID or KEGG.
- Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target roles .
Q. How to design long-term stability studies for this compound?
- Parameters : Monitor degradation under varying conditions (light, humidity, temperature).
- Analytical methods :
| Technique | Key Metrics |
|---|---|
| NMR | Structural integrity |
| XRD | Crystallinity |
| HPLC | Purity over time |
- Accelerated aging models : Apply Arrhenius equation to predict shelf life .
Q. What computational methods validate this compound’s molecular interactions?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes.
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD plots).
- QSAR modeling : Corrogate structural features with activity data .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
